molecular formula C19H20FNO6S2 B2737513 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide CAS No. 2034329-73-0

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide

Cat. No. B2737513
CAS RN: 2034329-73-0
M. Wt: 441.49
InChI Key: MPJYFAHYPIZTNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin moiety, a sulfonyl group, a fluorophenyl group, and a thiazepane ring. The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods. For example, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized from 2,3-dihydroxybenzoic acid via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as the Claisen-Schmidt condensation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have properties such as density, melting point, and boiling point .

Scientific Research Applications

Heterocyclic Syntheses via Carbanionically Induced Rearrangement Reactions A study outlines the utilization of sulfonyl and carbonyl functions for ring expansions, transforming specific precursor heterocycles into more complex systems like di-benzo[b,f][1,4]thiazepin dioxides. This showcases the compound's role in creating structurally diverse molecules with potential applications in drug development and materials science (Hellwinkel, Lenz, & Lämmerzahl, 1983).

Synthesis of Cyclic Sulfonamides through Intramolecular Diels-Alder Reactions Another application involves the synthesis of novel cyclic sulfonamides, which are crucial for developing new therapeutic agents, by the thermal Diels-Alder reaction of triene derivatives. This process is vital for producing compounds with potential pharmacological activities (Greig, Tozer, & Wright, 2001).

Thermal Ring Contraction Reactions The compound also plays a role in thermal ring contraction reactions, which are instrumental in producing sulfones and other related products. These reactions are critical for the synthesis of molecules with unique properties, useful in developing new materials and drugs (Bertha et al., 2017).

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO6S2/c20-16-4-2-1-3-15(16)19-7-8-21(9-12-28(19,22)23)29(24,25)14-5-6-17-18(13-14)27-11-10-26-17/h1-6,13,19H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJYFAHYPIZTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane 1,1-dioxide

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